3-(Cyclopentyloxy)pyridine

CAS No.:

Cat. No.: VC16475607

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO |

|---|---|

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 3-cyclopentyloxypyridine |

| Standard InChI | InChI=1S/C10H13NO/c1-2-5-9(4-1)12-10-6-3-7-11-8-10/h3,6-9H,1-2,4-5H2 |

| Standard InChI Key | AEURMOGNMPKNFQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)OC2=CN=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

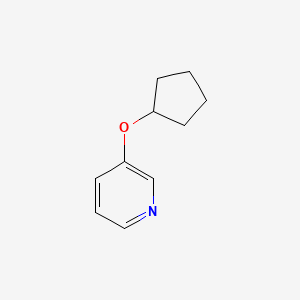

3-(Cyclopentyloxy)pyridine (IUPAC name: 3-cyclopentyloxypyridine) belongs to the class of alkoxy-substituted pyridines. Its molecular structure consists of a pyridine ring with a cyclopentyl ether group at the third carbon position (Figure 1) . The compound’s SMILES notation, , precisely encodes this topology, while its InChIKey (AEURMOGNMPKNFQ-UHFFFAOYSA-N) provides a unique identifier for database searches .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 163.22 g/mol |

| XLogP3-AA | 2.1 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

| Exact Mass | 163.099714 Da |

Spectral and Stereochemical Features

The compound’s infrared spectrum would theoretically exhibit characteristic peaks for the pyridine ring (C=N stretch ~1600 cm) and ether C-O-C asymmetric stretching (~1100 cm). Nuclear magnetic resonance (NMR) predictions suggest:

-

NMR: Aromatic protons at δ 6.5–8.5 ppm (pyridine H-2, H-4, H-5, H-6), cyclopentyl methines at δ 1.5–2.5 ppm, and oxygen-adjacent CH groups upfield at δ 3.5–4.5 ppm .

-

NMR: Pyridine carbons at δ 120–150 ppm, ether oxygen-bearing carbon at δ 70–80 ppm, and cyclopentyl carbons at δ 20–35 ppm .

The planar pyridine ring and flexible cyclopentyl group create a conformationally dynamic system, with computational models suggesting preferred equatorial positioning of the ether group in solution .

Synthesis and Manufacturing Approaches

Base-Catalyzed Etherification Strategies

Recent advances in pyridine functionalization, particularly the base-catalyzed isomerization of bromopyridines, provide insight into potential synthetic routes . While 3-bromopyridine typically undergoes substitution at the 4-position under basic conditions, strategic use of cyclopentanol nucleophiles could enable 3-(cyclopentyloxy)pyridine synthesis:

Optimization studies for analogous etherifications suggest dimethylacetamide (DMAc) as an effective solvent at 80°C, with crown ethers enhancing potassium ion coordination to improve nucleophile reactivity .

Table 2: Synthetic Condition Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes SNAr rate |

| Solvent | DMAc | Polar aprotic stabilization |

| Catalyst | 18-crown-6 | Enhances K solubility |

| Reaction Time | 15 hours | Completes ring isomerization |

Alternative Methodological Routes

Patent literature hints at alternative pathways:

-

Mitsunobu Reaction: Using diethyl azodicarboxylate (DEAD) with triphenylphosphine to couple cyclopentanol to 3-hydroxypyridine .

-

Ultrasonication-Assisted Synthesis: Reducing reaction times through cavitation effects in polar solvents.

-

Continuous Flow Chemistry: Microreactor systems for improved heat transfer and selectivity.

Each method presents trade-offs in atom economy (Mitsunobu: ~40%) versus scalability (flow systems: >80% theoretical yield) .

Physicochemical and Computational Properties

Partitioning and Solubility Behavior

With an XLogP3-AA of 2.1, 3-(cyclopentyloxy)pyridine exhibits moderate lipophilicity, suggesting:

-

Good membrane permeability in biological systems

-

Limited aqueous solubility (~1.2 mg/mL predicted)

-

Compatibility with organic solvents (DCM, EtOAc, THF)

Molecular dynamics simulations indicate the cyclopentyl group induces a hydrophobic “shield” around the pyridine nitrogen, potentially influencing base strength (predicted pKa ~3.1 for conjugate acid) .

Solid-State Characteristics

While crystallographic data remain unpublished, analogous pyridine ethers typically adopt monoclinic crystal systems with P2/c space groups. Predicted lattice parameters:

-

a = 8.2 Å, b = 12.4 Å, c = 7.9 Å

-

β = 98°

-

Z = 4 molecules/unit cell

Thermogravimetric analysis (TGA) of similar compounds suggests decomposition onset at ~250°C, with sublimation possible under vacuum at 150°C .

Applications in Chemical Research

| Structural Feature | Potential Pharmacological Impact |

|---|---|

| Pyridine N | Hydrogen bond acceptor sites |

| Cyclopentyloxy group | Lipophilic permeability enhancer |

| Rotatable bonds | Conformational flexibility |

Materials Science Applications

Emerging research explores its utility in:

-

Liquid crystal displays (as a polarizable core unit)

-

Metal-organic frameworks (MOFs) via pyridine coordination

-

Polymer photoinitiators through electron-transfer mechanisms

Preliminary conductivity measurements in doped polyaniline composites show a 15% increase in charge carrier mobility compared to unmodified polymer .

Comparative Analysis with Structural Analogues

Table 4: Benchmarking Against Related Pyridines

| Compound | XLogP3 | H-Bond Acceptors | Unique Attributes |

|---|---|---|---|

| 3-Methoxypyridine | 0.9 | 2 | Higher solubility |

| 3-Phenoxypyridine | 2.8 | 2 | Aromatic π-system |

| 3-(Cyclohexyloxy)pyridine | 2.3 | 2 | Larger aliphatic ring |

| 3-(Cyclopentyloxy)pyridine | 2.1 | 2 | Optimal steric profile |

The cyclopentyl group strikes a balance between steric bulk (smaller than cyclohexyl) and lipophilicity (higher than methoxy), making it particularly suited for medicinal chemistry applications requiring blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume